Methyl 5-amino-3-chloro-2-hydroxybenzoate
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Overview
Description
Methyl 5-amino-3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and hydroxy functional groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-amino-3-chloro-2-hydroxybenzoate can be synthesized from methyl 5-chloro-2-hydroxy-3-nitrobenzoate through a reduction reaction. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reduction process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the amino group can be further reduced or modified.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the hydroxy group.
Reduction: Iron powder and hydrochloric acid are commonly used for reducing the nitro group to an amino group.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the hydroxy group leads to the formation of a carbonyl compound.
Scientific Research Applications
Methyl 5-amino-3-chloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-amino-3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Methyl 5-amino-2-hydroxybenzoate: Similar structure but lacks the chloro group.
Methyl 3-amino-5-chloro-2-hydroxybenzoate: Similar structure but with different positioning of functional groups.
Uniqueness: Methyl 5-amino-3-chloro-2-hydroxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 5-amino-3-chloro-2-hydroxybenzoate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,10H2,1H3 |
InChI Key |
HHUNCVJWXLHASW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)Cl)O |
Origin of Product |
United States |
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